4-Amino-2-methylbenzofuran-5-ol
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Overview
Description
4-Amino-2-methylbenzofuran-5-ol is a benzofuran derivative with significant biological and chemical properties. Benzofuran compounds are known for their diverse pharmacological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-methylbenzofuran-5-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the free radical cyclization cascade, which is effective for constructing complex benzofuran derivatives . Another method involves proton quantum tunneling, which offers high yield and fewer side reactions .
Industrial Production Methods: Industrial production of benzofuran derivatives often employs large-scale organic synthesis techniques. The Sonogashira coupling reaction is one such method, where metal-organic compounds undergo ring closure reactions to form benzofuran structures . This method is advantageous due to its high yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-2-methylbenzofuran-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated benzofuran derivatives.
Scientific Research Applications
4-Amino-2-methylbenzofuran-5-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antibacterial and antiviral properties.
Medicine: Potential therapeutic agent for treating various diseases due to its pharmacological activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-2-methylbenzofuran-5-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, inhibiting or activating their functions. For instance, benzofuran derivatives have been shown to inhibit microbial enzymes, leading to antibacterial effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Benzofuran: The parent compound with a simpler structure.
2-Methylbenzofuran: Lacks the amino and hydroxyl groups.
4-Aminobenzofuran: Lacks the methyl and hydroxyl groups.
5-Hydroxybenzofuran: Lacks the amino and methyl groups.
Uniqueness: The combination of these functional groups allows for a broader range of chemical reactions and biological activities compared to its simpler counterparts .
Properties
Molecular Formula |
C9H9NO2 |
---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
4-amino-2-methyl-1-benzofuran-5-ol |
InChI |
InChI=1S/C9H9NO2/c1-5-4-6-8(12-5)3-2-7(11)9(6)10/h2-4,11H,10H2,1H3 |
InChI Key |
HWEXUDMHLBQRKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(O1)C=CC(=C2N)O |
Origin of Product |
United States |
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